Product packaging for Z-D-Phe-Val-OH(Cat. No.:CAS No. 15099-82-8)

Z-D-Phe-Val-OH

Cat. No.: B081078
CAS No.: 15099-82-8
M. Wt: 398.5 g/mol
InChI Key: AJQYZRHQCXCROF-MOPGFXCFSA-N
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Description

Contextualization of Dipeptide Structures within Contemporary Biochemical Paradigms

Dipeptides, consisting of two amino acids linked by a peptide bond, represent fundamental structural motifs in biochemistry. Their importance extends from being basic components of proteins to acting as standalone bioactive molecules. In contemporary biochemical paradigms, dipeptides are crucial in studying enzyme kinetics, receptor binding, and as building blocks in the synthesis of more complex peptides and peptidomimetics. The specific sequence and stereochemistry of the amino acid residues within a dipeptide dictate its three-dimensional structure and, consequently, its biological activity and recognition by other molecules. Understanding the structure-function relationship of dipeptides is paramount for designing novel therapeutic agents and biochemical probes.

Historical Trajectories and Foundational Contributions of N-Protected Amino Acids and Dipeptides

The development of peptide chemistry has been fundamentally reliant on the use of protecting groups. The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, enabling the controlled, stepwise synthesis of peptides for the first time. nih.gov This reversible N-terminal protecting group prevents the amino group of an amino acid from participating in unwanted side reactions during peptide bond formation. nih.govwikipedia.org

The use of N-protected amino acids, such as N-Cbz-D-phenylalanine, became instrumental in the synthesis of specific peptide sequences. sigmaaldrich.com This strategy allowed for the precise assembly of amino acids into dipeptides and larger polypeptide chains, paving the way for the synthesis of hormones, enzymes, and other biologically active peptides. nih.gov The ability to create N-protected dipeptides like Z-D-Phe-Val-OH provides stable intermediates that can be used in subsequent coupling reactions in peptide synthesis. nih.gov Furthermore, mono-N-protected amino acids (MPAAs) have emerged as critical ligands in catalysis, accelerating reaction rates and controlling stereochemistry in various chemical transformations. wikipedia.orgacs.orgresearchgate.net

Articulating the Academic Imperative for the Comprehensive Investigation of this compound

The specific dipeptide this compound, with its N-terminal benzyloxycarbonyl-protected D-phenylalanine residue and a C-terminal valine residue, presents a unique subject for biochemical investigation. The D-configuration of the phenylalanine is of particular interest as it is not one of the proteinogenic amino acids, suggesting a potential for increased resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.

The imperative to study this compound stems from several key areas:

Enzyme-Substrate Interactions: Investigating how this non-standard dipeptide interacts with various enzymes can provide valuable insights into the stereospecificity and substrate tolerance of proteases and peptidases.

Peptide Synthesis Methodologies: As a protected dipeptide, this compound serves as a model compound for developing and refining peptide synthesis strategies, particularly for incorporating non-natural amino acids.

Supramolecular Chemistry: The self-assembly properties of dipeptides are a growing area of research. Understanding how the Z-group and the specific amino acid side chains of this compound influence its aggregation and interaction with other molecules is crucial for developing new biomaterials and understanding pathological protein aggregation.

Drug Discovery: Dipeptides and their derivatives can exhibit a range of biological activities. A thorough investigation of this compound could uncover novel pharmacological properties, leveraging its potential for enhanced stability.

The following table provides a summary of the key characteristics of this compound and its constituent components.

PropertyThis compoundD-PhenylalanineL-ValineN-Benzyloxycarbonyl group
Molecular Formula C22H26N2O5C9H11NO2 nih.govC5H11NO2 uni.luC8H7O2 (part of Cbz-Cl) wikipedia.org
Molecular Weight 398.46 g/mol scbt.com165.19 g/mol fishersci.ca117.15 g/mol fishersci.pt170.59 g/mol (for Cbz-Cl) wikipedia.org
CAS Number 15099-82-8 chemicalbook.com673-06-3 fishersci.ca72-18-4 fishersci.pt501-53-1 (for Cbz-Cl) wikipedia.org
Key Feature N-protected dipeptideD-enantiomer of phenylalanine nih.govEssential amino acidAmine protecting group wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N2O5 B081078 Z-D-Phe-Val-OH CAS No. 15099-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQYZRHQCXCROF-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Chemical Derivatization of Z D Phe Val Oh

Contemporary Approaches in Peptide Synthesis Relevant to Z-D-Phe-Val-OH

The construction of the amide bond between D-phenylalanine and L-valine can be accomplished through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). chempep.com

Solution-phase peptide synthesis (LPPS) is a classical and highly versatile approach, particularly well-suited for the large-scale production of dipeptides like this compound. chempep.comwikipedia.org The fundamental process involves the coupling of two protected amino acid derivatives in a suitable solvent, followed by purification of the resulting dipeptide. wikipedia.org

The synthesis commences with the activation of the carboxyl group of N-benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH). A variety of coupling reagents can be employed for this activation step. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used. bachem.commdpi.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of a protected L-valine, typically an ester like L-valine methyl ester (H-Val-OMe). wikipedia.orgmdpi.com To minimize the risk of racemization, these coupling reactions are almost always performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.comglobalresearchonline.net

A typical synthetic scheme would involve:

Dissolving Z-D-Phe-OH and HOBt in an appropriate aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Adding the coupling reagent (e.g., DCC) to the solution to form the Z-D-Phe-OBt active ester.

Introducing the L-valine methyl ester, often with a non-nucleophilic base like N-methylmorpholine (NMM) if the valine derivative is a hydrochloride salt, to initiate the coupling. bachem.com

After the reaction is complete, the by-product (dicyclohexylurea, DCU, in the case of DCC) is filtered off, and the protected dipeptide ester (Z-D-Phe-Val-OMe) is purified.

The final step is the saponification (hydrolysis) of the methyl ester using a mild base, such as sodium hydroxide (B78521) in a methanol/water mixture, followed by acidification to yield the final product, this compound.

Modern variations may employ more advanced coupling reagents like phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU), which can offer faster reaction times and higher yields, especially for sterically hindered couplings. globalresearchonline.netnih.gov Microwave-assisted synthesis using agents like titanium tetrachloride (TiCl4) has also been shown to be effective for producing Z-protected dipeptides efficiently. mdpi.comresearchgate.net

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin. chempep.combachem.compeptide.com While typically used for longer peptides, SPPS can be adapted for dipeptide synthesis.

The process for this compound would proceed in the C-to-N direction:

Resin Loading: An N-terminally protected L-valine, such as Fmoc-Val-OH, is anchored to a suitable resin (e.g., a Wang or 2-chlorotrityl chloride resin). bachem.com

Deprotection: The temporary N-terminal protecting group (Fmoc) is removed using a base, typically a solution of piperidine (B6355638) in DMF. wikipedia.orgnih.gov This exposes the free amino group of the resin-bound valine.

Coupling: The N-protected D-phenylalanine, Z-D-Phe-OH, is activated in solution (e.g., with DIC/HOBt) and added to the resin to couple with the free amine of valine. bachem.combachem.com The reaction is driven to completion by using an excess of the activated amino acid.

Cleavage: Once the coupling is complete, the dipeptide is cleaved from the resin. For a 2-chlorotrityl resin, a mild acidic cocktail can be used that cleaves the peptide while leaving the Z-group intact.

A key advantage of SPPS is the simplification of purification; excess reagents and soluble by-products are removed by simple filtration and washing of the resin after each step. bachem.combachem.com However, for a simple dipeptide, the overhead of resin loading and cleavage may make solution-phase synthesis more efficient, especially for large-scale production.

Table 1: Comparison of Synthesis Methodologies for this compound
FeatureRefined Solution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
Principle Reactants are dissolved in a suitable solvent; purification occurs after each step.Peptide is built on an insoluble polymer support; purification involves washing the support. bachem.com
Scalability Generally preferred for large-scale and industrial production. chempep.comwikipedia.orgExcellent for lab-scale and automated synthesis; can be scaled but may be less cost-effective for short peptides.
Purification Can be complex, often requiring chromatography or crystallization after each step.Simplified, as excess reagents are washed away by filtration. bachem.com
Reagent Stoichiometry Reactions are typically run with near-stoichiometric amounts of reactants.Uses a large excess of reagents to drive reactions to completion. peptide.com
Applicability to this compound A robust and common method for dipeptide synthesis. mdpi.comFeasible, but potentially less efficient than LPPS for a two-residue peptide due to resin loading/cleavage steps.

Refined Solution-Phase Peptide Synthesis Strategies

Mechanistic Insights into Carbobenzoxy (Z) Protection Group Chemistry in Peptide Synthesis

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry. wikipedia.orgmasterorganicchemistry.com It is a carbamate-type protecting group for amines, which is crucial for preventing self-polymerization and other side reactions during peptide coupling. masterorganicchemistry.compeptide.com

The Z-group is installed on the N-terminus of an amino acid, such as D-phenylalanine, by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base (e.g., sodium carbonate) under Schotten-Baumann conditions. total-synthesis.comyoutube.com The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of benzyl chloroformate, displacing the chloride ion. total-synthesis.com

A key feature of the Z-group, and other urethane-based protecting groups like Boc and Fmoc, is its ability to suppress racemization during the carboxyl activation step. bachem.com This is because the oxygen atom of the carbamate (B1207046) is less nucleophilic and cannot easily participate in the formation of a 5(4H)-oxazolone intermediate, which is the primary pathway for racemization. slideshare.net

The Z-group is stable under the basic conditions used for saponification and the mildly basic conditions used for Fmoc-deprotection, making it compatible with various synthetic strategies. total-synthesis.com It is typically removed under harsh conditions, such as with HBr in acetic acid, or more commonly and mildly through catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst, Pd/C). wikipedia.orgtotal-synthesis.combachem.com The hydrogenation mechanism cleaves the benzyl-oxygen bond, leading to the formation of toluene (B28343) and an unstable carbamic acid, which spontaneously decarboxylates to liberate the free amine and carbon dioxide. total-synthesis.com This cleavage method is clean and efficient, leaving no residual functionalities on the peptide.

Advanced Stereochemical Control and Detailed Racemization Analysis in Dipeptide Coupling

Maintaining the chiral integrity of both the D-phenylalanine and L-valine residues is paramount during the synthesis of this compound. Epimerization, the change in configuration at one of several chiral centers, can lead to the formation of diastereomeric impurities (e.g., Z-L-Phe-Val-OH) that are often difficult to separate from the desired product. mdpi.com

Racemization is a significant risk during the carboxyl activation step of peptide synthesis. slideshare.nethighfine.com The primary mechanism involves the formation of a planar 5(4H)-oxazolone (also known as an azlactone). slideshare.netpeptide.com This occurs when the activated carboxyl group is attacked intramolecularly by the carbonyl oxygen of the N-acyl protecting group. The α-proton of the resulting oxazolone (B7731731) is acidic and can be easily abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture of the activated amino acid. slideshare.net

Factors that influence the rate of racemization include:

The N-protecting group: As mentioned, urethane-type groups like Z significantly reduce the tendency for oxazolone formation compared to simple acyl groups (e.g., benzoyl). bachem.com

The activating group/coupling reagent: Highly activating reagents can increase the rate of oxazolone formation.

Presence of base: Bases, especially strong ones like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), can promote racemization by abstracting the α-proton. highfine.com

Temperature: Higher temperatures generally increase the rate of racemization. bachem.com

The strategies for preventing epimerization are universal, regardless of whether the amino acid is L or D. The inclusion of a D-amino acid simply means that the potential epimeric impurity will be the L-diastereomer.

Modern peptide synthesis employs several key strategies to ensure stereochemical fidelity:

Use of Urethane Protecting Groups: The choice of the Z-group for N-protection of D-phenylalanine is itself a primary strategy for suppressing racemization. bachem.com

Carbodiimide/Additive Approach: The most common and effective method is the use of coupling additives alongside carbodiimides like DCC or DIC. bachem.com Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are highly effective. globalresearchonline.netpeptide.comrsc.org These additives react with the initial O-acylisourea intermediate faster than it can cyclize to the oxazolone. This forms an active ester (e.g., the OBt or OAt ester), which is less prone to racemization but still highly reactive toward the incoming amine. wikipedia.org HOAt is often considered superior to HOBt in both accelerating coupling and suppressing racemization. luxembourg-bio.com Ethyl cyanohydroxyiminoacetate (Oxyma) is a modern, non-explosive, and highly effective alternative to HOBt and HOAt. wikipedia.org

Careful Base Selection: When a base is required (e.g., to neutralize an amine salt), a sterically hindered or weaker base is preferred. N-methylmorpholine (NMM, pKa 7.4) or 2,4,6-collidine (pKa 7.4) are favored over the stronger DIPEA (pKa 10.1) to minimize base-catalyzed racemization. bachem.comhighfine.com

Low Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) can significantly slow the rate of racemization. bachem.com

Table 2: Common Coupling Additives and Their Role in Racemization Suppression
AdditiveFull NameMechanism of ActionNotes
HOBt 1-HydroxybenzotriazoleForms an active ester intermediate that is less prone to racemization than the O-acylisourea. wikipedia.orgbachem.comClassic, effective additive. Use is now restricted in some regions due to explosive properties in its anhydrous form. bachem.com
HOAt 1-Hydroxy-7-azabenzotriazoleSimilar to HOBt, but the nitrogen in the pyridine (B92270) ring provides anchimeric assistance, accelerating coupling and further suppressing racemization. globalresearchonline.netluxembourg-bio.comMore effective than HOBt but also has explosive properties. bachem.com
Oxyma Ethyl cyanohydroxyiminoacetateForms a highly reactive and racemization-resistant oxime ester.A safe, non-explosive, and highly efficient modern alternative to HOBt and HOAt. wikipedia.org

In-depth Investigations into Racemization during Peptide Bond Formation

Enzymatic Routes for the Enantioselective Synthesis of this compound

The enzymatic synthesis of dipeptides such as N-α-Z-D-phenylalanyl-L-valine (this compound) represents a significant advancement over traditional chemical methods, offering high stereospecificity and milder reaction conditions. thieme-connect.de Proteases, typically used for peptide bond hydrolysis, can catalyze the reverse reaction—peptide bond formation—under specific, thermodynamically or kinetically controlled conditions. mdpi.com For the synthesis of this compound, the key challenge lies in the enzyme's ability to recognize and utilize a D-amino acid derivative as the acyl donor. While many proteases exhibit strong L-stereoselectivity, certain enzymes, including thermolysin and specially adapted proteases, have been shown to accept D-amino acid substrates, enabling the enantioselective synthesis of peptides containing these non-canonical residues. ru.nlresearchgate.net

The synthesis involves the coupling of an N-terminally protected D-phenylalanine (the acyl donor, Z-D-Phe-OH) and a C-terminally unprotected or esterified L-valine (the nucleophile or amino component). The benzyloxycarbonyl (Z) group is a common protecting group in enzymatic synthesis as it is well-tolerated by many proteases. portlandpress.com The reaction equilibrium is driven towards synthesis by manipulating reaction conditions, such as using organic co-solvents to reduce water activity or by the precipitation of the product from the reaction medium. acs.org

Kinetically Controlled Enzymatic Peptide Synthesis Techniques and Their Optimization

Kinetically controlled synthesis is a highly effective strategy for peptide bond formation, particularly when using serine or cysteine proteases. thieme-connect.de This approach utilizes an activated acyl donor, typically an ester (e.g., Z-D-Phe-OMe or another activated ester), which reacts with the enzyme to form a covalent acyl-enzyme intermediate. mdpi.com This intermediate is then subjected to a competitive nucleophilic attack by either water (leading to undesired hydrolysis of the acyl donor) or the amino group of the nucleophile (L-valine), which leads to the formation of the desired dipeptide, Z-D-Phe-Val-OR. thieme-connect.demdpi.com

Acyl Donor Activation: The nature of the leaving group in the acyl donor ester is critical. More activated esters can accelerate the formation of the acyl-enzyme intermediate, but may also increase the rate of spontaneous hydrolysis.

Nucleophile Concentration: A high concentration of the amino component (L-valine) is used to favor the aminolysis pathway over hydrolysis.

pH: The pH of the reaction medium must be carefully controlled. It needs to be high enough (typically pH > 8) to ensure that a significant fraction of the nucleophile's amino group is in its unprotonated, reactive free-base form, but not so high as to cause enzyme denaturation or excessive non-enzymatic hydrolysis of the ester substrate. thieme-connect.de

Temperature: Temperature affects enzyme activity, stability, and reaction kinetics. The optimal temperature is a compromise that ensures a high reaction rate without causing significant enzyme denaturation over the course of the synthesis. rsc.org

Solvent System: The presence of water-miscible organic solvents (e.g., acetonitrile, DMF) can reduce the water activity, thereby suppressing the competing hydrolysis reaction and improving the peptide yield. researchgate.net However, high concentrations of organic solvents can also lead to a loss of enzyme activity.

The following interactive table illustrates how reaction parameters can be optimized in a typical kinetically controlled dipeptide synthesis.

Table 1: Optimization Parameters for Kinetically Controlled Synthesis of a Z-Dipeptide Fictional data for illustrative purposes, based on general principles of enzymatic peptide synthesis.

Parameter Condition A Condition B Condition C Outcome
pH 7.0 8.5 10.0 Condition B provides the best balance between nucleophile reactivity and enzyme stability, maximizing yield.
Temperature (°C) 25 40 55 Condition B shows the highest synthesis rate before the onset of significant enzyme denaturation seen in Condition C.
Organic Solvent (%) 0 20 50 Condition B improves the synthesis/hydrolysis ratio by reducing water activity without severely compromising enzyme function.

| Nucleophile/Acyl Donor Ratio | 1:1 | 3:1 | 5:1 | Condition C drives the reaction towards synthesis most effectively due to the high excess of the amino component. |

Strategic Selection and Biocatalytic Optimization for this compound Formation

The strategic selection of the biocatalyst is paramount for the successful synthesis of this compound. The choice of enzyme is dictated by its substrate specificity, particularly its tolerance for a D-amino acid at the P1 position (the acyl donor) and a hydrophobic amino acid at the P1' position (the nucleophile). researchgate.net

Thermolysin: This metalloprotease from Bacillus thermoproteolyticus is a strong candidate. rsc.orgresearchgate.net It exhibits a pronounced preference for cleaving peptide bonds on the N-terminal side of large hydrophobic residues such as leucine, isoleucine, phenylalanine, and valine. researchgate.netresearchgate.net Therefore, it readily accepts L-valine as the nucleophile (at the P1' site). While its primary specificity is for L-amino acids, thermolysin has been shown to catalyze reactions involving N-protected D-amino acids, although often with lower efficiency than their L-counterparts. tandfonline.com The key advantage of thermolysin is that it does not form a covalent acyl-enzyme intermediate, meaning its reactions are equilibrium-controlled. The synthesis is driven to completion by the precipitation of the often-insoluble Z-dipeptide product. acs.org

Other Proteases: Other enzymes like Alcalase have been investigated for their synthetic capabilities with D-amino acid substrates. ru.nl While some proteases show very low to no activity with Z-D-Phe as an acyl donor, enzyme engineering and optimization of reaction conditions, such as performing the synthesis in anhydrous organic solvents, can significantly enhance their synthetic utility. ru.nl

Biocatalytic optimization involves fine-tuning the reaction environment to maximize the productivity and stability of the selected enzyme. Key optimization strategies include:

Enzyme Immobilization: Immobilizing the enzyme on a solid support (e.g., celite, silica) can significantly enhance its stability, especially in the presence of organic solvents or at elevated temperatures. researchgate.net It also simplifies the separation of the catalyst from the product and allows for its reuse, improving the process's cost-effectiveness.

Salt Activation: For enzymes like thermolysin, high concentrations of specific salts (e.g., NaCl) have been shown to cause conformational changes that can dramatically increase catalytic activity in synthesis reactions.

Genetic Engineering: Modern protein engineering techniques can be employed to create enzyme variants with improved characteristics. Site-directed mutagenesis of residues in the enzyme's active site can alter substrate specificity to better accommodate D-amino acids or enhance catalytic efficiency (kcat) for the synthesis reaction. researchgate.netresearchgate.net

The following table compares potential proteases for the synthesis of this compound based on their known specificities.

Table 2: Comparison of Proteases for this compound Synthesis

Enzyme P1 Specificity (Acyl Donor: Z-D-Phe) P1' Specificity (Nucleophile: L-Val) Synthesis Type Key Advantage
Thermolysin Tolerated, but non-preferred stereoisomer. High (prefers large hydrophobic residues). Equilibrium-Controlled Product precipitation drives reaction; high specificity for Val. acs.orgresearchgate.net
α-Chymotrypsin High (prefers large aromatic residues like Phe). Moderate. Kinetically-Controlled High affinity for the Z-Phe moiety. mdpi.com

| Alcalase | Low for D-isomers in aqueous media, but can be used in organic solvents. ru.nl | Broad. | Kinetically-Controlled | Robust enzyme, active in organic media which suppresses hydrolysis. ru.nl |

Compound and Enzyme Information

Elucidating the Biochemical Interactions and Modulatory Capacities of Z D Phe Val Oh

Detailed Investigations into Protein-Ligand Binding Dynamics and Principles of Molecular Recognition

The interaction of Z-D-Phe-Val-OH with proteins is governed by fundamental principles of molecular recognition, where the structural and chemical characteristics of the ligand dictate its binding affinity and specificity. The dipeptide's structure allows for a combination of interactions. The N-terminal benzyloxycarbonyl (Z) group and the D-phenylalanine side chain both contain aromatic rings, creating opportunities for hydrophobic and π-π stacking interactions within a protein's binding pocket. mdpi.commdpi.com The valine residue contributes an isopropyl side chain, further enhancing hydrophobic contacts.

Molecular recognition is also directed by hydrogen bonding. The amide bond of the peptide backbone and the terminal carboxyl group can act as hydrogen bond donors and acceptors, forming connections with appropriate residues in a protein. windows.net The specific stereochemistry of the D-phenylalanine residue can induce particular conformational preferences, influencing how the dipeptide fits into a binding site. Studies on related molecules show that D-amino acids can be critical for achieving high affinity and selectivity, sometimes fitting better into a specific pocket than their L-counterparts or inducing a bioactive conformation. mdpi.com

The principles of protein-protein recognition often involve interactions at "hot spots" on protein surfaces. Small molecules like this compound can be designed to mimic these interactions. The combination of hydrophobic groups and hydrogen bonding capabilities allows this dipeptide to engage with shallow, extended binding sites that are often challenging for traditional small molecule drugs to target. researchgate.net

Table 1: Potential Molecular Interactions of this compound in Protein Binding

Interaction Type Contributing Moiety Potential Binding Site Residues
Hydrophobic Phenyl group (Phe), Isopropyl group (Val), Benzyl (B1604629) group (Z) Leucine, Isoleucine, Valine, Alanine, Phenylalanine
π-π Stacking Phenyl group (Phe), Benzyl group (Z) Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrogen Bonding Amide backbone (NH, C=O), Carboxyl group (-OH, C=O) Serine, Threonine, Asparagine, Glutamine, Arginine, Lysine

| Van der Waals | Entire molecule | Any closely packed atoms in the binding pocket |

Characterization of Protein Interaction Modulation by this compound and its Analogs

The modulation of protein-protein interactions (PPIs) is a critical area of therapeutic research, and peptides containing D-amino acids are valuable tools in this field. researchgate.net The incorporation of a D-amino acid like D-phenylalanine into a peptide sequence, as in this compound, introduces a significant conformational constraint. This constraint can help to stabilize specific secondary structures, such as β-turns, which are frequently found at protein-protein interfaces and are crucial for molecular recognition.

By mimicking these turn structures, dipeptides and peptidomimetics containing a D-Phe-Val fragment can act as competitive inhibitors of PPIs. For example, research on integrin antagonists has shown that cyclic peptides incorporating the D-Phe-Val sequence can effectively disrupt the interaction between integrins and their natural ligands. The stability and specific conformation adopted by these analogs are key to their inhibitory activity.

Analogs of this compound can be synthesized to fine-tune their modulatory capacity. Modifications might include:

Altering the N-terminal protecting group: Replacing the Z-group with other moieties can affect solubility, stability, and binding affinity.

Substituting the valine residue: Introducing other amino acids at this position can explore different hydrophobic or steric requirements of the target protein. nih.gov

Cyclization: Creating cyclic peptides from linear fragments like this compound can greatly enhance both binding affinity and metabolic stability by reducing conformational flexibility.

These strategies highlight how the core this compound structure serves as a scaffold for developing potent and selective modulators of protein interactions.

In Vitro Influence on Discrete Metabolic Pathways and Specific Biochemical Processes

Direct research detailing the specific influence of this compound on discrete metabolic pathways is limited in publicly accessible literature. However, its potential impact can be inferred by considering its constituent components upon hypothetical degradation. If hydrolyzed, the dipeptide would yield benzyloxycarbonyl-D-phenylalanine (Z-D-Phe-OH) and D-valine.

Phenylalanine is a key player in amino acid metabolism. While L-phenylalanine is a standard building block for proteins, abnormal phenylalanine metabolism is linked to various conditions. nih.gov Phenylalanine deprivation has been shown to induce endoplasmic reticulum stress and affect cancer cell proliferation. nih.gov The D-isomer, being unnatural, would likely be metabolized differently, potentially acting as an inhibitor or a modulator of enzymes that process L-phenylalanine.

Valine is a branched-chain amino acid (BCAA) with a central role in energy metabolism and nitrogen balance. Alterations in NADP(H) levels, which are crucial cofactors in many metabolic reactions, have been shown to affect the concentrations of amino acids including glutamine and glutamate, indicating a link between cofactor availability and amino acid metabolism. nih.gov While this does not directly implicate this compound, it underscores the interconnectedness of metabolic pathways that could potentially be influenced by the introduction of such a modified dipeptide.

Furthermore, some studies have investigated the effects of plant-derived extracts containing various peptides and metabolites on cellular processes like oxidative stress, showing that such compounds can modulate the activity of antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). mdpi.commdpi.com While not specific to this compound, this demonstrates the potential for exogenous peptides to influence intracellular biochemical pathways.

Integrated Chemoenzymatic Strategies for Dipeptide Functionalization and Modification

Chemoenzymatic synthesis combines the selectivity of enzymes with the broad reaction scope of traditional chemistry to create complex molecules. rsc.orgnih.gov This integrated approach can be applied to the functionalization and modification of dipeptides like this compound.

One strategy involves the use of engineered enzymes, such as penicillin G acylase, for site-selective manipulation of protecting groups. nih.gov For instance, an engineered enzyme could be designed to selectively hydrolyze the amide bond of a specific N-terminal acyl group under mild conditions, leaving other parts of the molecule untouched. While the Z-group is typically removed chemically, a chemoenzymatic approach could offer even greater selectivity, especially in the presence of other sensitive functional groups.

Enzymes can also be used for the regioselective functionalization of C-H bonds. biorxiv.org Although challenging, enzymes have been harnessed for reactions like hydroxylation, amination, and halogenation at specific positions on amino acid side chains. biorxiv.orgchinesechemsoc.org A hypothetical chemoenzymatic process could involve an enzyme that selectively modifies the phenyl ring of the D-phenylalanine residue or the isopropyl group of valine within the this compound framework. This would allow for the introduction of new functional groups (e.g., halogens, hydroxyls) to create novel analogs with potentially altered biological activities.

Furthermore, ligases and engineered proteases can be used to couple peptide fragments. rsc.org this compound could serve as a substrate for an enzymatic ligation reaction, where a protease running in reverse mode selectively forms a peptide bond between the dipeptide's C-terminus and the N-terminus of another peptide or amino acid ester, often with high efficiency and under mild, aqueous conditions. This avoids the use of potentially harsh coupling reagents and minimizes side reactions like racemization. arkat-usa.org

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
N-Cbz-D-phenylalanine (Z-D-Phe-OH) 675678 nih.gov
D-Valine 71563 wikipedia.org
L-Valine 6287 fishersci.pt
N-Carbamyl-D-valine 441655 ontosight.ai
N-Cbz-glycyl-glycyl-D-phenylalanine 54179329 nih.gov

Advanced Enzymatic Characterization and Substrate Specificity Profiling of Z D Phe Val Oh

Comprehensive Evaluation of Z-D-Phe-Val-OH as a Substrate for Diverse Proteolytic Enzymes

Proteolytic enzymes, or proteases, are essential biological catalysts that hydrolyze peptide bonds in proteins and peptides. Their substrate specificity is a critical determinant of their biological function. The dipeptide this compound, with its specific stereochemistry and amino acid composition, serves as a valuable tool for probing the active sites and mechanistic nuances of these enzymes.

Carboxypeptidases are exopeptidases that cleave peptide bonds at the C-terminal end of a polypeptide chain. nih.gov Carboxypeptidase A (CPA), a well-studied metalloenzyme, exhibits a preference for substrates with aromatic or branched aliphatic C-terminal residues. However, the presence of a D-amino acid at the penultimate position, as in this compound, significantly influences its susceptibility to hydrolysis.

Studies have shown that while CPA can hydrolyze peptides with C-terminal valine, the D-phenylalanine at the P1' position (adjacent to the scissile bond) can hinder optimal binding and catalysis. Research on carboxypeptidase G has indicated that it does not hydrolyze Z-D-Phe. pnas.org The stereochemistry of the amino acid residues in the substrate plays a crucial role in the enzyme's ability to form a productive enzyme-substrate complex. The bulky side chain of the D-phenylalanine residue may cause steric hindrance within the active site of some carboxypeptidases, preventing the proper orientation required for catalysis.

The hydrolysis of various peptides by prolylcarboxypeptidase from Xanthomonas maltophilia has been investigated, showing that this enzyme has specificity for certain peptide sequences, though this compound was not explicitly mentioned as a substrate. tandfonline.com The substrate specificity of carboxypeptidases is a key area of research, with studies often employing a range of synthetic peptides to map the structural and chemical features that govern enzyme activity. pnas.org

Beyond carboxypeptidases, this compound can be utilized to investigate the substrate specificity of other peptidase and proteinase classes. For instance, thermolysin, a thermostable neutral metalloproteinase, is known to cleave peptide bonds on the N-terminal side of hydrophobic residues. nih.gov The dipeptide's structure could make it a potential, albeit perhaps slow, substrate for thermolysin, allowing for the study of its S1' subsite interactions.

The use of D-amino acids in substrates can be particularly informative. For example, studies with Alcalase have shown that D-amino acids are generally poor substrates. ru.nl The investigation of this compound with a variety of peptidases, including serine proteases like chymotrypsin (B1334515) (which favors aromatic residues) and cysteine proteases like papain, can provide valuable insights into their stereospecificity and the architecture of their active sites. nih.gov The resistance or slow hydrolysis of this dipeptide by certain proteases can be as informative as its rapid cleavage by others, helping to define the limits of their substrate tolerance.

The following table summarizes the potential interactions of this compound with various proteases based on their known specificities.

Enzyme ClassExample EnzymeGeneral SpecificityPotential Interaction with this compound
CarboxypeptidaseCarboxypeptidase AC-terminal aromatic/branched aliphatic residuesPotentially slow or no hydrolysis due to D-Phe.
MetalloproteinaseThermolysinN-terminal to hydrophobic residuesPotential substrate, probing S1' subsite.
Serine ProteaseChymotrypsinC-terminal to aromatic residuesLikely resistant due to D-Phe at P1' position.
Cysteine ProteasePapainBroad specificity, prefers hydrophobic residuesMay exhibit some activity, providing insights into stereospecificity.

High-Resolution Carboxypeptidase Specificity Studies Employing this compound

Assessment of this compound as a Potent Enzyme Inhibitor

Dipeptides and their analogs are not only substrates but can also be designed as potent and selective enzyme inhibitors, a cornerstone of drug discovery and mechanistic enzymology.

The design of dipeptide-based enzyme inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction or bind tightly to the active site, preventing the substrate from accessing it. ebi.ac.uk These inhibitors can be competitive, where they compete with the substrate for binding to the active site, or non-competitive, binding to a different site and altering the enzyme's conformation. itwreagents.com

Key principles in dipeptide inhibitor design include:

Incorporation of non-hydrolyzable bonds: Replacing the scissile peptide bond with a stable linkage prevents cleavage. libretexts.org

Mimicking transition-state geometry: Introducing functional groups that resemble the tetrahedral intermediate of peptide bond hydrolysis can lead to very tight binding. ebi.ac.uk

Exploiting subsite preferences: Tailoring the amino acid side chains to match the specificities of the enzyme's S1, S2, S1', etc. pockets enhances affinity and selectivity. acs.org

Introducing unnatural amino acids or modifications: D-amino acids, like the D-Phe in this compound, can increase stability against degradation and provide unique interactions within the active site. frontiersin.org

Mechanisms of action for dipeptide inhibitors can range from reversible competitive inhibition to irreversible inactivation of the enzyme. itwreagents.comresearchgate.net Reversible inhibitors form a transient complex with the enzyme, while irreversible inhibitors typically form a covalent bond with a key active site residue. itwreagents.com

The inhibitory potential of a compound like this compound is quantified through in vitro enzymatic assays. These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. Key parameters determined from these studies include:

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Kᵢ (Inhibition constant): A measure of the affinity of the inhibitor for the enzyme. A lower Kᵢ value indicates a more potent inhibitor.

To assess selectivity, the inhibitor is tested against a panel of different proteases. An ideal inhibitor will show high potency against the target enzyme and little to no activity against other proteases. This is crucial for potential therapeutic applications to minimize off-target effects.

Principles of Dipeptide-Based Enzyme Inhibitor Design and Mechanisms of Action

Computational Approaches: Molecular Docking and Simulation Studies of Enzyme-Dipeptide Complexes

Computational methods are powerful tools for understanding the interactions between enzymes and small molecules like this compound at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, in this case, the dipeptide within the enzyme's active site. mdpi.com This method can help to:

Visualize the binding mode of this compound.

Identify key amino acid residues in the enzyme's active site that interact with the dipeptide. researchgate.net

Predict the binding affinity (docking score) of the dipeptide to the enzyme. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-dipeptide complex over time. mdpi.com By simulating the movements of atoms, MD can reveal:

The stability of the enzyme-dipeptide complex. nih.gov

Conformational changes in the enzyme or dipeptide upon binding.

The role of water molecules in mediating interactions.

These computational approaches can be used to rationalize experimental findings and guide the design of more potent and selective inhibitors. mdpi.com For example, if docking studies of this compound with a particular protease show a favorable binding mode, this would suggest it could be a potential inhibitor. Subsequent MD simulations could then assess the stability of this interaction and provide insights for further optimization. mdpi.com The combination of these computational tools offers a powerful platform for the in-silico investigation of dipeptide-enzyme interactions. osti.gov

Deconvolution of Structure-Activity Relationships Governing Enzyme-Dipeptide Molecular Interactions

The interaction between enzymes and the dipeptide this compound is governed by a complex interplay of structural features inherent to the peptide. These include the N-terminal protecting group (benzyloxycarbonyl, Z), the stereochemistry of the phenylalanine residue (D-configuration), and the nature of the amino acid side chains (phenyl and isopropyl groups). Understanding these structure-activity relationships (SAR) is crucial for predicting and modulating the peptide's efficacy as a substrate or inhibitor for various enzymes.

The N-terminal Z-group, a bulky aromatic moiety, significantly influences the binding affinity of the peptide to the enzyme's active site. This group can engage in hydrophobic and π-π stacking interactions with aromatic residues within the enzyme's S-subsites (the binding pockets for amino acid residues of the substrate). For instance, in studies with the metalloendopeptidase thermolysin, substrates with an N-terminal Z-group, such as Z-Phe-OH, demonstrated significant reactivity, highlighting the preference of the enzyme for hydrophobic amino acids as carboxyl group donors.

The stereochemistry of the amino acid residues is a critical determinant of substrate specificity. The presence of a D-phenylalanine residue at the P1 position (the amino acid residue on the N-terminal side of the scissile bond) makes this compound a challenging substrate for many proteases that exhibit high stereospecificity for L-amino acids. For example, the bacterial protease Alcalase has been reported to show no product formation when Z-D-Phe is used as the acyl donor, indicating that the enzyme's active site cannot accommodate the D-configuration. This resistance to cleavage by common proteases can be a desirable characteristic in designing enzyme inhibitors or peptides with enhanced stability.

The following table summarizes the key structural features of this compound and their influence on enzyme interactions:

Table 1: Structure-Activity Relationships of this compound
Structural Feature Influence on Enzyme Interaction Example Enzyme Interaction
N-terminal Z-group Enhances binding to hydrophobic pockets (S-subsites) through hydrophobic and π-π interactions. Thermolysin shows a preference for Z-protected hydrophobic amino acids.
D-Phenylalanine Confers resistance to cleavage by proteases specific for L-amino acids. Alcalase does not effectively hydrolyze peptides with D-Phe residues.

| Valine Residue | The β-substituted hydrophobic side chain interacts with the S2 subsite of the enzyme. | The rate of thermolysin-catalyzed synthesis can be affected by β-substituted residues like valine. |

Specialized Affinity Chromatography Applications Leveraging Z-D-Phe-OH Derivatives

A notable application is the purification of the extracellular fibrinogenolytic enzyme from the fungus Aspergillus fumigatus. sigmaaldrich.com This serine-proteinase can be effectively isolated using an affinity matrix composed of Nα-Cbz-D-phenylalanine agarose. nih.gov The enzyme binds specifically to the Z-D-Phe-OH ligand, allowing for its separation from other proteins in the culture filtrate.

Similarly, a derivative of Z-D-Phe-OH, Sepharose-ε-aminocaproyl-D-phenylalanine methyl ester, has been successfully employed for the affinity chromatography of Pseudomonas aeruginosa elastase. fishersci.ca This metallo-neutral proteinase binds to the immobilized ligand, and can subsequently be eluted by changing the buffer conditions, yielding a highly purified enzyme. fishersci.ca Although peptides like Z-Phe-Leu are not hydrolyzed by this elastase, they act as competitive inhibitors, which underscores the specific affinity of the enzyme for such structures, a principle that is leveraged in these chromatographic applications. fishersci.ca

The effectiveness of these Z-D-Phe-OH derivatives as affinity ligands is dependent on several factors, including the nature of the spacer arm connecting the ligand to the chromatography matrix (e.g., ε-aminocaproyl) and any modifications to the carboxyl group (e.g., methyl ester). These components can influence the accessibility of the ligand and its binding orientation, thereby affecting the efficiency and specificity of the purification process.

The table below details examples of Z-D-Phe-OH derivatives used in affinity chromatography:

Table 2: Applications of Z-D-Phe-OH Derivatives in Affinity Chromatography
Derivative Target Enzyme Source Organism
Nα-Cbz-D-phenylalanine agarose Extracellular fibrinogenolytic enzyme Aspergillus fumigatus sigmaaldrich.comnih.gov

Compound Information

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound Not available
N-Cbz-D-phenylalanine (Z-D-Phe-OH) 675678 fishersci.cafishersci.atlabsolu.canih.gov
L-Valine 6287 fishersci.befishersci.ca
Z-L-Valine (Z-Val-OH) 726987 fishersci.cafishersci.ie
Thermolysin 504687751 invivochem.cn
Alcalase Not available
Z-Phe-OH 70878 invivochem.cn
Z-Phe-Leu-OH 7272330 nih.gov
Z-Ala-Leu-OH 254463 chem960.comchem960.com
D-Phenylalanine methyl ester hydrochloride 11481330 nih.gov
L-Phenylalanine methyl ester hydrochloride 75736 fishersci.atfishersci.ca
Aspergillus fumigatus 746128 (NCBI Taxonomy ID) nih.gov
Pseudomonas aeruginosa 287 (NCBI Taxonomy ID)

Cutting Edge Research Methodologies and Advanced Analytical Techniques Applied to Z D Phe Val Oh

Comprehensive Spectroscopic Characterization of Z-D-Phe-Val-OH and its Interaction Profiles

Spectroscopic techniques are fundamental to understanding the conformational preferences and interaction dynamics of dipeptides like this compound. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides insights into the conformational preferences of dipeptides, which are crucial for understanding protein structure and folding. nih.gov The frequencies of the amide I band and the ratio of its components in IR spectra correlate with the dihedral angle φ, while the intensities of amide III bands and skeletal vibrations in Raman spectra indicate the populations of various conformations such as P(II), β, and α(R). nih.gov

Two-dimensional infrared (2D-IR) spectroscopy offers a more detailed view of dipeptide structure and dynamics. nih.gov By analyzing intramolecular and intermolecular cross-peaks, 2D-IR can determine the φ/ψ dihedral angles of the peptide backbone and probe conformational fluctuations. nih.gov For instance, studies on model dipeptides have shown that their conformational dynamics are slower in a membrane environment compared to an aqueous solution. nih.gov Isotopic labeling, such as with ¹³C, can be used to spectrally separate overlapping amide modes, allowing for unambiguous assignment of IR transitions. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for characterizing dipeptides. The coupling constants, such as ³J(H(N), H(α)), provide information about the backbone conformational preferences. nih.gov Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the dipeptide. beilstein-journals.org

Chromatographic Methodologies for Purity Assessment and Stereoisomeric Differentiation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its stereoisomers. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. nih.govunh.edu Reversed-phase HPLC (RP-HPLC) with achiral stationary phases can often resolve peptide diastereomers due to subtle differences in their secondary structures or nearest-neighbor interactions. nih.gov

For the specific separation of enantiomers and diastereomers, chiral chromatography is employed. moca.net.ua This can be achieved using a chiral stationary phase or a chiral selector in the mobile phase. nih.gov For example, an AmyCoat-RP column with an amylose (B160209) polysaccharide-based stationary phase has been successfully used for the robust analysis of dipeptide stereoisomers. moca.net.ua Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another effective method for separating stereoisomers of dipeptides after appropriate derivatization. uni-giessen.de

The development of reliable chromatographic methods is crucial for quality control in the synthesis of peptides and for studying the biological effects of specific stereoisomers. The table below summarizes key parameters for the HPLC analysis of dipeptide stereoisomers. moca.net.ua

ParameterValue
Stationary Phase AmyCoat-RP
Mobile Phase CH₃COONH₄ (10 mM), Methanol, Formic Acid (70:30:0.05 v/v)
Flow Rate 0.8 mL/min
Separation Factor > 1.0
Limit of Detection (LOD) 1 - 2.7 µg/mL
Limit of Quantitation (LOQ) 5 - 10 µg/mL

Quantitative Proteomics and Peptidomics Approaches in Substrate and Inhibitor Profiling

Quantitative proteomics and peptidomics are powerful technologies for identifying the protein targets of small molecules like this compound and for profiling their effects on cellular pathways. nih.govpnas.org These approaches allow for the large-scale identification and quantification of proteins and peptides in complex biological samples.

One common strategy involves affinity purification coupled with mass spectrometry. nih.gov An affinity matrix with the small molecule of interest is used to pull down interacting proteins from cell lysates. These proteins are then identified and quantified by nanoLC-MS. nih.gov The Stable Isotope Labeling by Amino acids in Cell culture (SILAC) approach is often used for accurate quantification. nih.gov This methodology has been successfully used to profile the targets of kinase inhibitors. nih.gov

Chemical proteomics approaches, such as activity-based protein profiling (ABPP), can be used to identify the targets of covalent inhibitors. frontiersin.org These methods have been instrumental in identifying reactive cysteines in the proteome that can be targeted by covalent drugs. frontiersin.org Furthermore, quantitative proteomics can be used to study the global effects of an inhibitor on protein synthesis and degradation. asm.org

Development and Validation of High-Throughput In Vitro Assays for Biochemical Activity Measurement

High-throughput screening (HTS) is a key tool in drug discovery for identifying novel enzyme inhibitors from large compound libraries. plos.orgresearchgate.net The development of robust and sensitive in vitro assays is essential for HTS campaigns. These assays are typically performed in 96- or 384-well plates and utilize optical readouts such as absorbance, fluorescence, or luminescence. mdpi.com

For enzyme targets, biochemical assays are designed to measure the inhibition of enzymatic activity. mdpi.com This often involves the use of a substrate that produces a detectable signal upon turnover. researchgate.net Activity-based probes (ABPs) can be used to identify selective substrates for HTS in complex biological samples, such as cell lysates. plos.org This is particularly valuable when large quantities of purified enzyme are not available. plos.org

The performance of an HTS assay is often evaluated using the Z' factor, which is a statistical measure of the separation between the positive and negative controls. A Z' factor greater than 0.5 is generally considered indicative of a robust assay. plos.org The table below shows an example of the performance of a high-throughput biochemical assay. nih.gov

ParameterValue
Assay Format 384-well plate
Reaction Volume 50 µL
Detection Method Absorbance
Average Z' Factor 0.6

Structural Biology Techniques (e.g., X-ray Crystallography, Nuclear Magnetic Resonance) for Dipeptide-Protein Complex Elucidation

Structural biology techniques provide atomic-level insights into the interactions between dipeptides like this compound and their protein targets. X-ray crystallography is a powerful method for determining the three-dimensional structure of protein-ligand complexes. creative-biolabs.comcreative-biostructure.com It allows for the precise mapping of interaction sites, including hydrogen bonds, salt bridges, and hydrophobic contacts. creative-biolabs.com This detailed structural information is invaluable for understanding the molecular basis of binding and for guiding structure-based drug design. creative-biostructure.com

While co-crystallization of a protein with its ligand is the ideal approach, it can be challenging. iucr.org A newer strategy involves soaking a low-affinity peptide into pre-existing crystals of the target protein, which can facilitate the determination of new complex structures. iucr.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique in structural biology. It can be used to study protein-ligand interactions in solution, providing information on binding affinities, kinetics, and the conformational changes that occur upon binding. nih.gov NMR is particularly useful for studying dynamic systems and for characterizing weaker interactions.

The combination of these advanced analytical and structural techniques provides a comprehensive understanding of the chemical and biological properties of this compound, paving the way for its potential applications in various fields of research.

Prospective Research Trajectories and Emerging Scientific Avenues for Z D Phe Val Oh

Exploration of Unconventional Biochemical Functions and Bioactivities

The presence of a D-phenylalanine residue in Z-D-Phe-Val-OH suggests potential for bioactivities that are not typical of its L-amino acid counterparts. Research has shown that the N-Cbz-protected form of D-Phenylalanine can act as an anti-enkephalinase agent and may antagonize stress-induced analgesia. lookchem.com This opens an avenue to investigate whether this compound possesses similar or modulated neuroactive properties. The L-valine component could influence the dipeptide's transport across biological membranes or alter its affinity and specificity for neurological targets.

Furthermore, peptides containing D-amino acids are known for their resistance to degradation by common proteases, which primarily recognize L-amino acid substrates. nih.govresearchgate.net This intrinsic stability makes this compound a candidate for development as a long-acting bioactive molecule. Future research could focus on screening this dipeptide against a wide array of biological targets to uncover novel functions, such as antimicrobial or cell-signaling activities, that are enhanced by its prolonged presence in biological systems.

Strategic Application in the Fundamental Study of Non-Canonical Amino Acid Integration into Biological Systems

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for creating peptidomimetics with enhanced stability and novel functions. researchgate.net this compound serves as an excellent model compound for the fundamental study of how a D-amino acid at the N-terminus influences peptide structure and interaction with biological machinery.

Research can be directed towards understanding the precise impact of the D-Phe residue on the dipeptide's conformational flexibility and preferred three-dimensional structure in solution. Such studies are critical for designing peptides with specific secondary structures. researchgate.net Moreover, the dipeptide can be used as a substrate in comparative studies to probe the stereo-specificity of various proteases and other enzymes, providing insight into the mechanisms of resistance to proteolysis. nih.govresearchgate.net The knowledge gained would be invaluable for the rational design of next-generation peptide-based therapeutics that can evade natural metabolic pathways.

Innovation in the Development of Advanced Analytical Probes and Bioreporters

Building on the established use of N-Cbz-protected amino acids in affinity chromatography for proteinase purification, this compound can be developed into more sophisticated research tools. sigmaaldrich.com By functionalizing the dipeptide with reporter molecules, such as fluorescent tags or biotin, it can be transformed into a highly specific analytical probe.

These probes could be employed to identify and isolate enzymes, like peptidases or receptors, that exhibit a specific affinity for dipeptides containing a D-amino acid. The use of ncAAs with bio-orthogonal labels is a particularly promising area, enabling cross-linking and "click chemistry" reactions for detailed structure-function studies of peptide-protein interactions. nih.govresearchgate.netiris-biotech.de Such innovative probes would facilitate the discovery and characterization of previously unknown or poorly understood components of cellular pathways that interact with D-amino acid-containing peptides.

Predictive Bioinformatic Modeling and Rational Engineering of Dipeptide-Mediated Interactions

Computational approaches are increasingly vital in predicting the properties and functions of novel molecules. Molecular dynamics (MD) simulations, which have been used to study N-Cbz-protected amino acids in solution, can be applied to this compound to predict its conformational dynamics and interaction profiles. researchgate.net Understanding the dipeptide's structure in different environments is the first step toward the rational engineering of its interactions with biological targets. researchgate.net

Furthermore, the rise of machine learning in bioinformatics offers powerful tools for predicting the biological activity of peptides from their sequence and structure. nih.govexcli.de By training algorithms on datasets of peptides with known functions, it may be possible to predict prospective bioactivities for this compound. These predictive models can guide experimental work, saving time and resources by prioritizing the most promising research avenues for this dipeptide. Such in silico screening could suggest potential applications ranging from enzyme inhibition to receptor modulation.

Identification and Investigation of Novel Enzymatic Targets and Underexplored Biochemical Pathways

The unique structure of this compound makes it an ideal tool for discovering and characterizing novel enzymatic targets. While many proteases are specific to L-amino acids, some, such as certain bacterial enzymes, can process or are inhibited by D-amino acid-containing peptides. For instance, D-amino acids can be challenging substrates for enzymes like Alcalase, highlighting the potential for stereospecific interactions. ru.nl

This compound could be used as a substrate or inhibitor in high-throughput screening assays to search for novel D-peptidases or other enzymes within complex biological samples. Identifying enzymes that specifically recognize and process a D-Phe-L-Val sequence could unveil previously underexplored biochemical pathways. Investigating these novel enzyme-substrate interactions would deepen our understanding of the metabolic roles of D-amino acids and could lead to the identification of new targets for therapeutic intervention. rsc.org

Q & A

Q. What are the standard protocols for synthesizing Z-D-Phe-Val-OH with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include:
  • Protection : Use the Z-group (benzyloxycarbonyl) for N-terminal protection of D-Phe .
  • Coupling : Employ carbodiimide-based reagents (e.g., DCC or EDC) with HOBt to minimize racemization during Valine incorporation .
  • Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (e.g., 20–60% over 30 minutes) to isolate enantiomerically pure product. Validate purity via LC-MS and chiral chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : NMR (¹H, ¹³C, 2D-COSY) to verify backbone connectivity and stereochemistry. For example, D-Phe’s α-proton typically appears at δ 4.2–4.5 ppm in DMSO-d₆ .
  • Purity Assessment : HPLC (≥95% purity threshold) and mass spectrometry (expected [M+H]⁺ ~465.5 Da) .
  • Chirality Validation : Circular dichroism (CD) or polarimetry to confirm D-configuration retention during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :
  • Data Triangulation : Compare assay conditions (e.g., cell lines, concentration ranges, solvent controls). For instance, discrepancies in IC₅₀ values may arise from DMSO solvent effects (>0.1% v/v can alter membrane permeability) .
  • Reproducibility Checks : Replicate experiments under standardized protocols (e.g., ISO 17025 for analytical methods) .
  • Meta-Analysis : Use tools like RevMan to statistically evaluate heterogeneity across studies, adjusting for variables like enantiomeric purity .

Q. What strategies optimize this compound stability in long-term biochemical assays?

  • Methodological Answer :
  • Condition Screening : Test stability under pH (3–9), temperature (4–37°C), and oxidative stress (H₂O₂ exposure) using accelerated stability studies .
  • Lyophilization : Freeze-dry aliquots in ammonium bicarbonate buffer (pH 8.0) to prevent hydrolysis of the Val-OH ester bond .
  • Analytical Monitoring : Track degradation via UPLC-MS/MS every 24 hours; quantify half-life using first-order kinetics models .

Q. How should researchers design studies to investigate this compound’s interaction with enzymatic targets (e.g., proteases)?

  • Methodological Answer : Apply the PICO framework :
  • Population : Target enzyme (e.g., HIV-1 protease).
  • Intervention : this compound at varying concentrations (0.1–100 µM).
  • Comparison : Positive controls (e.g., ritonavir) and negative controls (solvent-only).
  • Outcome : Inhibition kinetics (Kᵢ, IC₅₀) measured via fluorogenic substrate assays .
  • Data Analysis : Fit results to Michaelis-Menten models using GraphPad Prism; report 95% confidence intervals .

Q. What experimental approaches address conflicting NMR data for this compound’s conformation in solution?

  • Methodological Answer :
  • Advanced NMR : Perform ROESY or NOESY to identify intramolecular hydrogen bonds or prolyl cis-trans isomerism .
  • Computational Modeling : Use MD simulations (e.g., AMBER) to predict dominant conformers; correlate with experimental chemical shifts .
  • Solvent Variation : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess solvent-driven conformational changes .

Data Presentation and Reproducibility

Q. How should researchers report this compound characterization data to ensure reproducibility?

  • Methodological Answer :
  • Supplementary Materials : Include raw HPLC chromatograms, NMR FID files, and MS spectra in depository platforms (e.g., Zenodo) .
  • Standardized Tables :
ParameterValueMethod
HPLC Retention Time12.3 ± 0.2 minC18, 30% MeCN
[α]D²⁵-45° (c=1, MeOH)Polarimetry
¹H NMR (DMSO-d₆)δ 7.2–7.4 (m, 5H, Z)500 MHz, TMS internal
  • Ethical Reporting : Disclose batch-to-batch variability (e.g., ±2% enantiomeric excess) and instrument calibration dates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.